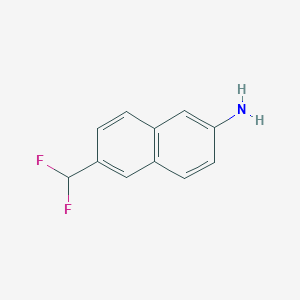
6-(Difluoromethyl)naphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N It is a derivative of naphthalene, where the amine group is positioned at the second carbon, and a difluoromethyl group is attached to the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalen-2-amine using difluorocarbene precursors. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators.
For example, the reaction of naphthalen-2-amine with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically conducted in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(Difluormethyl)naphthalen-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.
Reduktion: Reduktionsreaktionen können die Aminogruppe in andere funktionelle Gruppen wie Imine oder Amide umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können zusätzliche Substituenten in den Naphthalinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel können für Substitutionsreaktionen verwendet werden.
Haupterzeugnisse
Oxidation: Naphthochinone
Reduktion: Imine, Amide
Substitution: Halogenierte Naphthaline
Wissenschaftliche Forschungsanwendungen
6-(Difluormethyl)naphthalen-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als Sonde für biologische Assays verwendet werden.
Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien mit einzigartigen elektronischen oder optischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Difluormethyl)naphthalen-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren verstärken und so deren Aktivität modulieren. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Veränderung der Rezeptorsignalisierung umfassen.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Difluormethyl)naphthalen-1-amin
- 6-(Trifluormethyl)naphthalen-2-amin
- 2-(Trifluormethyl)naphthalen-1-amin
Einzigartigkeit
6-(Difluormethyl)naphthalen-2-amin ist aufgrund der spezifischen Positionierung der Difluormethylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen kann. Im Vergleich zu seinen Trifluormethylanaloga bietet die Difluormethylgruppe unterschiedliche elektronische Eigenschaften, die möglicherweise zu unterschiedlichen Wechselwirkungen mit molekularen Zielstrukturen führen.
Eigenschaften
Molekularformel |
C11H9F2N |
|---|---|
Molekulargewicht |
193.19 g/mol |
IUPAC-Name |
6-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11H,14H2 |
InChI-Schlüssel |
XJKYDYCSMCGLMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


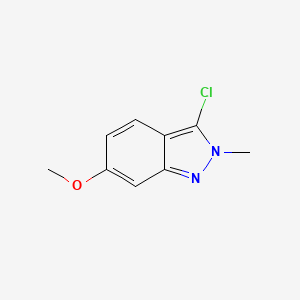
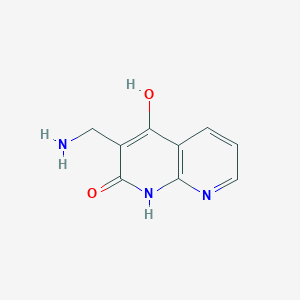
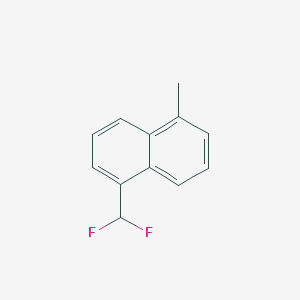
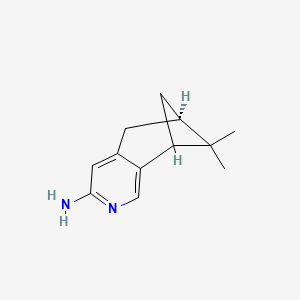




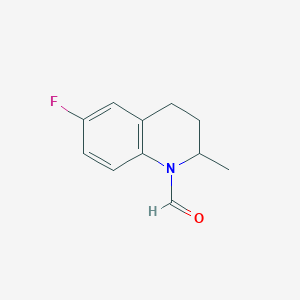
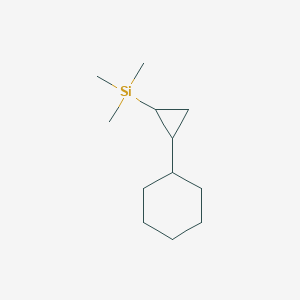
![[3-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11904352.png)
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B11904359.png)


